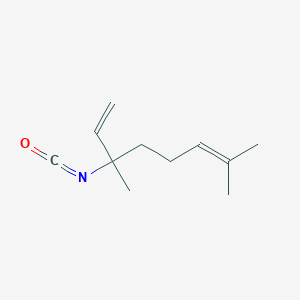
3-Isocyanato-3,7-dimethylocta-1,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanato-3,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a diene structure, which includes two double bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-3,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of phosgene and the reactive isocyanate group .
化学反応の分析
Types of Reactions
3-Isocyanato-3,7-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Substitution Reactions: The double bonds in the diene structure can undergo electrophilic addition reactions
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Radicals: Generated by oxidation with manganese (III) acetate, can add to the double bonds.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions
科学的研究の応用
3-Isocyanato-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes, which are important materials in coatings, foams, and elastomers.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential reactivity with biological molecules, which could lead to new insights in bioconjugation techniques.
作用機序
The mechanism of action of 3-Isocyanato-3,7-dimethylocta-1,6-diene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea and carbamate linkages. The double bonds in the diene structure can also participate in radical addition reactions, leading to the formation of various adducts .
類似化合物との比較
Similar Compounds
3,7-Dimethylocta-1,6-diene: The parent compound without the isocyanate group.
Uniqueness
3-Isocyanato-3,7-dimethylocta-1,6-diene is unique due to the presence of the isocyanate group, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical processes .
特性
CAS番号 |
67761-65-3 |
|---|---|
分子式 |
C11H17NO |
分子量 |
179.26 g/mol |
IUPAC名 |
3-isocyanato-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H17NO/c1-5-11(4,12-9-13)8-6-7-10(2)3/h5,7H,1,6,8H2,2-4H3 |
InChIキー |
VFCLJIWLHIZEMR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C=C)N=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-amine](/img/structure/B14007464.png)
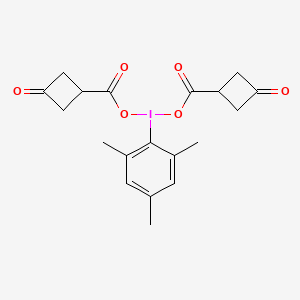
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
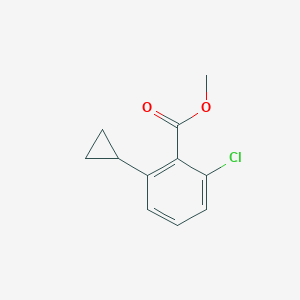

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
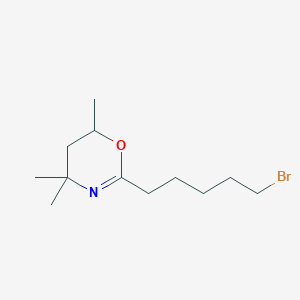

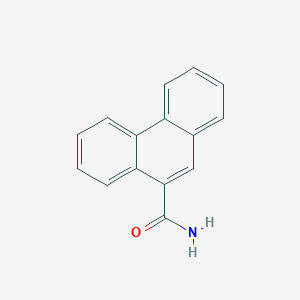
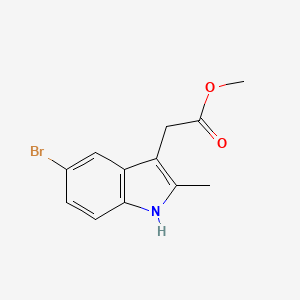
![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
